An In-depth Technical Guide to the Chemical Properties of H-DL-TYR(ME)-OH
An In-depth Technical Guide to the Chemical Properties of H-DL-TYR(ME)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of H-DL-TYR(ME)-OH, also known as DL-O-Methyltyrosine. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data on this compound for their work.
Core Chemical and Physical Properties
H-DL-TYR(ME)-OH is a synthetic amino acid derivative of tyrosine. The following tables summarize its key quantitative data.
| Identifier | Value | Reference |
| IUPAC Name | 2-amino-3-(4-methoxyphenyl)propanoic acid | [1] |
| Synonyms | DL-O-Methyltyrosine, p-Methoxy-DL-phenylalanine | [2] |
| CAS Number | 7635-29-2 | [1] |
| Molecular Formula | C10H13NO3 | [3] |
| Molecular Weight | 195.22 g/mol | [4] |
| Physical Property | Value | Reference |
| Appearance | White to off-white powder | [4] |
| Melting Point | 225-248 °C | [4] |
| Boiling Point | 350.6 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 165.8 ± 25.1 °C | [4] |
| Solubility | Soluble in dilute acid and alkaline solutions. Solubility in water is 0.453 g/L at 25 °C. Insoluble in absolute alcohol, ether, and acetone. | [5] |
| LogP | 1.03 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Synthesis of H-DL-TYR(ME)-OH (Adapted from a similar synthesis)
Materials:
-
DL-Tyrosine
-
Protecting agent for the amino group (e.g., Boc anhydride)
-
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Base (e.g., sodium hydroxide)
-
Solvents (e.g., methanol, water)
-
Acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid)
Procedure:
-
Protection of the Amino Group: DL-Tyrosine is first reacted with an amino-protecting group, such as di-tert-butyl dicarbonate (Boc anhydride), in the presence of a base to form N-Boc-DL-tyrosine.
-
Methylation of the Hydroxyl Group: The protected DL-tyrosine is then dissolved in a suitable solvent, and a methylating agent is added in the presence of a base. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection of the Amino Group: The N-Boc-DL-O-methyltyrosine is then treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid, to remove the Boc protecting group, yielding H-DL-TYR(ME)-OH.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain a pure crystalline solid.[6]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of H-DL-TYR(ME)-OH is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz) is used to acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in D₂O):
-
A singlet for the methoxy group (O-CH₃) protons around 3.7-3.8 ppm.
-
Multiplets for the aromatic protons on the phenyl ring.
-
Signals for the α-proton and β-protons of the amino acid backbone.
-
-
Expected ¹³C NMR Signals:
-
A signal for the methoxy carbon around 55 ppm.
-
Signals for the aromatic carbons.
-
Signals for the α-carbon, β-carbon, and carboxyl carbon of the amino acid structure.
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to facilitate ionization.
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing amino acids.
-
Data Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Fragmentation patterns (MS/MS) can be analyzed to confirm the structure by observing characteristic losses, such as the loss of the carboxyl group.[7]
Biological Activity and Signaling Pathways
H-DL-TYR(ME)-OH and its isomers are known to interact with the catecholamine biosynthesis pathway. The primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[8][9]
Catecholamine Synthesis Pathway and Inhibition by H-DL-TYR(ME)-OH
The following diagram illustrates the normal catecholamine synthesis pathway and the point of inhibition by H-DL-TYR(ME)-OH.
Caption: Inhibition of Tyrosine Hydroxylase by H-DL-TYR(ME)-OH.
This inhibition leads to a reduction in the downstream production of key neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property makes O-methylated tyrosine derivatives valuable tools in neuroscience research for studying the effects of catecholamine depletion and has been explored for therapeutic applications in conditions characterized by catecholamine excess.[4][10]
Experimental Workflow for Assessing Biological Activity
The biological activity of H-DL-TYR(ME)-OH as a tyrosine hydroxylase inhibitor can be assessed using the following experimental workflow.
Caption: Workflow for evaluating tyrosine hydroxylase inhibition.
This guide provides a foundational understanding of the chemical and biological properties of H-DL-TYR(ME)-OH. For further in-depth analysis, consulting the primary literature cited is recommended.
References
- 1. methyltyrosine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Toxicologic studies with alpha-methyltyrosine, an inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [archivog.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 10. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
